

In vivo effects of systemic 1,1-Dimethyl-4-phenylpiperazinium iodide administration

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Compound of Interest

Compound Name: 1,1-Dimethyl-4-phenylpiperazinium iodide

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An In-Depth Technical Guide to the In Vivo Effects of Systemic **1,1-Dimethyl-4-phenylpiperazinium iodide** (DMPP) Administration

For Researchers, Scientists, and Drug Development Professionals

Introduction: **1,1-Dimethyl-4-phenylpiperazinium iodide** (DMPP) is a synthetic nicotinic acetylcholine receptor (nAChR) agonist known for its selective stimulation of the ganglionic subtype.[1] Its systemic administration in vivo elicits a wide range of physiological responses, making it a valuable tool in pharmacological research. This guide provides a comprehensive overview of the core in vivo effects of DMPP, focusing on its immunomodulatory, anti-inflammatory, and anti-angiogenic properties. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support further research and development.

Immunomodulatory Effects

Systemic DMPP administration has been shown to profoundly alter immune status by increasing peripheral sympathetic outflow. The effects are dose-dependent and vary by immune compartment and lymphocyte subtype.[2]

Quantitative Data: Immunomodulation

A study in Lewis rats demonstrated that subcutaneous administration of DMPP resulted in significant, dose-dependent changes in several immune parameters.[2]

Dose (mg/kg, sc)	Splenic T-cell Mitogenesis	Splenic NK Cell Activity	Splenic IL-2 Production	Splenic IFN-γ Production	Blood Leukocytes/ml
0.005	Suppressed	Suppressed	Suppressed	Suppressed	Decreased
0.05	Suppressed	Suppressed	Suppressed	Suppressed	Decreased
0.5	Suppressed	Suppressed	Suppressed	Suppressed	Decreased
5.0	Suppressed	Suppressed	Suppressed	Suppressed	Decreased

Table 1:
Dose-dependent immunomodulatory effects of DMPP in Lewis rats. Data summarized from a study where DMPP was shown to dose-dependently suppress splenic lymphocyte functions and decrease blood leukocyte counts.[2]

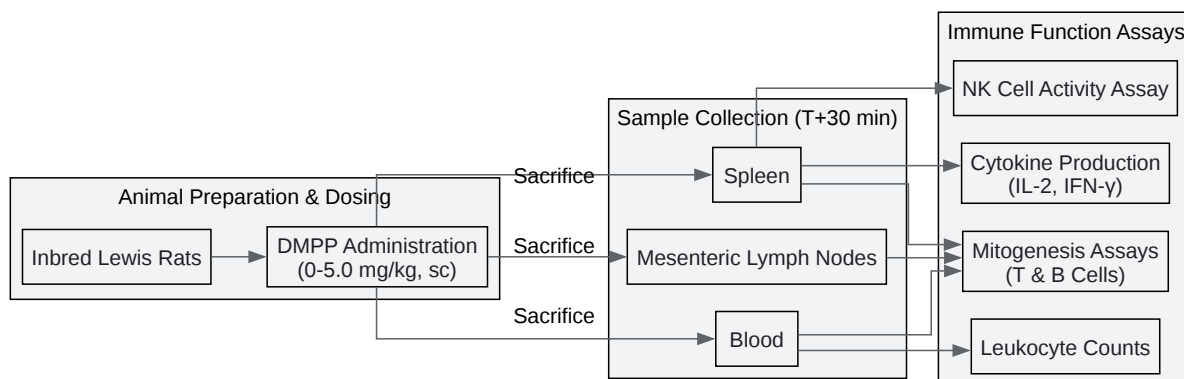
Notably, DMPP did not alter the total number of splenic leukocytes or the proliferative response of splenic B lymphocytes. In mesenteric lymph nodes, no effect was observed on mitogenic responsiveness or IL-2 production. In the blood, intermediate doses increased mitogenic responsiveness, while higher doses caused a decrease.[2]

Experimental Protocol: Immunomodulatory Assessment

Objective: To determine the effect of DMPP-induced sympathetic nervous system stimulation on immune function.[2]

- Animal Model: Inbred Lewis rats.
- Compound Administration: DMPP was administered subcutaneously (sc) at a range of doses (0, 0.005, 0.05, 0.5, and 5.0 mg/kg).
- Timeline: Animals were sacrificed 30 minutes after DMPP administration.
- Sample Collection: Spleen, mesenteric lymph nodes, and whole blood were collected for analysis.
- Immune Assays Conducted:
 - Mitogenic Responsiveness: Splenocytes and lymphocytes from other compartments were stimulated with mitogens (e.g., Concanavalin A for T-cells) to measure proliferative responses.
 - Natural Killer (NK) Cell Activity: A standard chromium release assay was used to assess the cytotoxic activity of splenic NK cells.
 - Cytokine Production: Splenocytes were stimulated to produce Interleukin-2 (IL-2) and Interferon-gamma (IFN- γ), which were then quantified.
 - Leukocyte Counts: Total and differential leukocyte counts were performed on blood samples.

Experimental Workflow Visualization



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Workflow for assessing DMPP's immunomodulatory effects.[2]

Anti-Inflammatory Effects

DMPP has demonstrated significant anti-inflammatory properties, particularly in models of allergic asthma. The effect appears to be mediated through the cholinergic anti-inflammatory pathway and is notably dose-dependent, with lower doses sometimes exhibiting greater efficacy than higher doses.[3]

Quantitative Data: Anti-Inflammation in Asthma Model

In a guinea pig model of ovalbumin-induced asthma, DMPP treatment for 10 days produced superior or comparable results to the corticosteroid dexamethasone.[3]

Treatment Group	Late Phase Airway Resistance (RxV)	Total Leukocytic Count (BALF)	Lymphocytes (BALF)	Eosinophils (BALF)	TNF- α (BALF)	IL-6 (BALF)	Serum IgE
DMPP (0.4 mg/kg)	↓	↓	↓	↓	↓	↓	↓
DMPP (0.8 mg/kg)	↓	↓	↓	(less effective than 0.4)	↓	(less effective than 0.4)	↓
Dexamethasone (1 mg/kg)	↓	↓	↓	↓	↓	↓	(less effective than 0.4)

Table 2:
Comparative anti-inflammatory effects of DMPP and Dexamethasone. Arrows (↓) indicate a significant decrease compared to the untreated asthmatic

group.
The 0.4
mg/kg
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was
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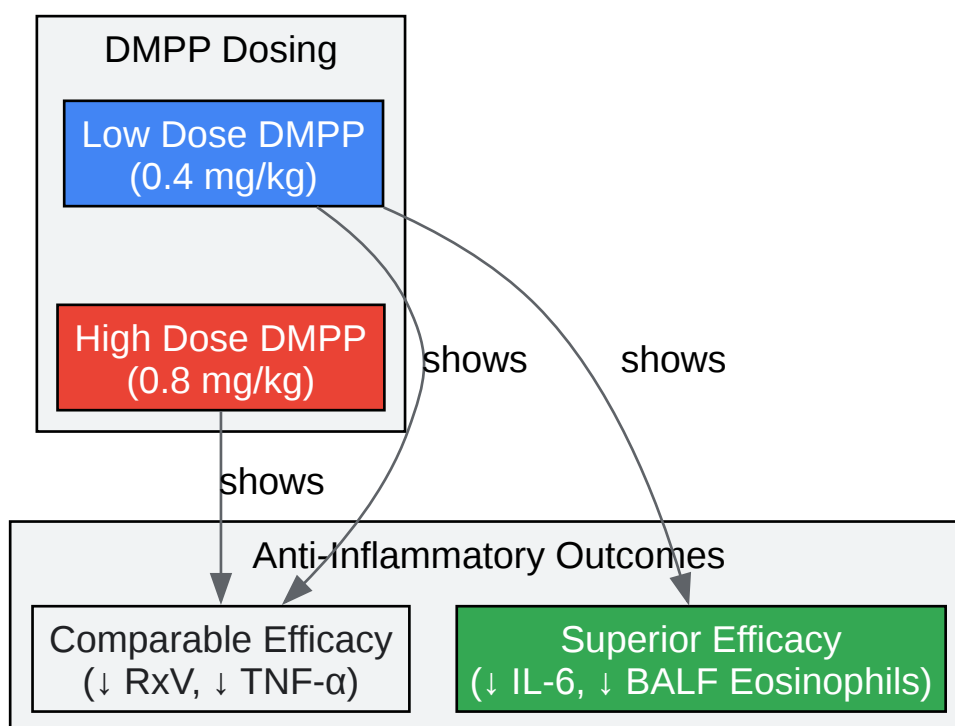
Experimental Protocol: Asthma Model

Objective: To compare the anti-inflammatory effects of two doses of DMPP with dexamethasone in an allergic asthma model.[\[3\]](#)

- Animal Model: Guinea pigs sensitized and challenged with ovalbumin (OVA) to induce an asthmatic phenotype.
- Treatment Groups:
 - Normal Control
 - Asthmatic + Vehicle
 - Asthmatic + Dexamethasone (DEXA, 1 mg/kg)
 - Asthmatic + DMPP (0.4 mg/kg)
 - Asthmatic + DMPP (0.8 mg/kg)
- Compound Administration: Daily treatment for 10 days.

- Assessments:
 - Pulmonary Function: Measurement of early and late airway resistance (RxV) and airway hyper-responsiveness.
 - Cellular Analysis: Total and differential leukocyte counts in both blood and bronchoalveolar lavage fluid (BALF).
 - Cytokine/Antibody Measurement: Quantification of Tumor Necrosis Factor-alpha (TNF- α), Interleukin-6 (IL-6), and Immunoglobulin E (IgE) in blood and BALF.
 - Histopathology: Microscopic examination of lung tissues for inflammatory cell infiltration and smooth muscle thickness.

Logical Relationship: Dose-Dependent Efficacy



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Dose-dependent anti-inflammatory effects of DMPP.[3]

Anti-Angiogenic Effects

DMPP has been identified as an inhibitor of angiogenesis, the formation of new blood vessels. This effect is independent of its impact on cell proliferation and is thought to be a primary mechanism behind its ability to induce tumor regression in certain models.^[4]

Key Findings

In a study using U87 glioma cells implanted on a chick embryonic chorioallantoic membrane (CAM), DMPP treatment dramatically inhibited the size of the glioma.^[4] This effect was not due to direct cytotoxicity, as in vitro experiments showed DMPP did not significantly affect U87 cell proliferation or survival.^[4]

The anti-angiogenic activity was confirmed across multiple in vivo models:

- Chick Blood Island Formation: DMPP suppressed this early stage of vasculogenesis.
- Chick Yolk-Sac Membrane (YSM): Angiogenesis was inhibited.
- Chick Chorioallantoic Membrane (CAM): Development of new blood vessels was suppressed.

The proposed mechanism involves the suppression of Angiopoietin-1 (Ang-1) and Hypoxia-inducible factor 2-alpha (HIF-2 α) signaling pathways.^[4]

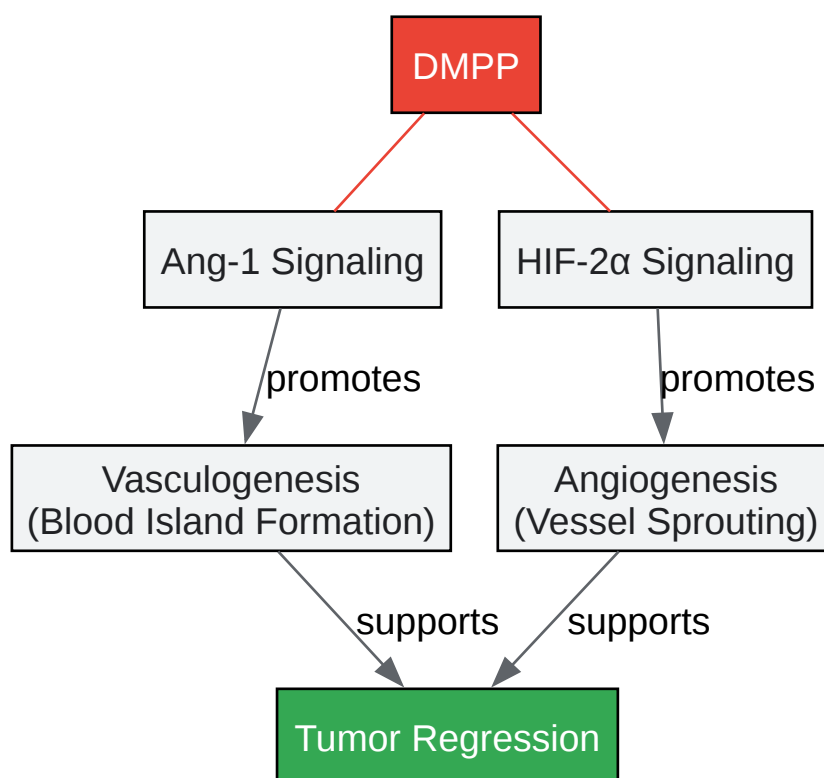
Experimental Protocol: CAM Angiogenesis Assay

Objective: To assess the in vivo effect of DMPP on tumor growth and angiogenesis.^[4]

- Model System: Chick Embryonic Chorioallantoic Membrane (CAM). Fertilized chicken eggs are incubated to the desired developmental stage.
- Tumor Model: U87 glioma cells are cultured and then implanted onto the CAM.
- Compound Administration: DMPP is applied directly to the area of the implanted tumor on the CAM.
- Assessment:
 - Tumor Size: The size of the glioma xenograft is measured over time.

- Angiogenesis: The vasculature in and around the tumor is observed and quantified. This can be done through imaging and analysis of vessel density and branching.
- Molecular Analysis: Tissues can be harvested to analyze the expression of angiogenesis-related signaling molecules like Ang-1 and HIF-2 α .

Signaling Pathway: Anti-Angiogenesis



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Proposed anti-angiogenic signaling pathway of DMPP.[4]

Conclusion

The systemic in vivo administration of **1,1-Dimethyl-4-phenylpiperazinium iodide** (DMPP) produces a complex and multifaceted physiological response. As a potent ganglionic stimulant, its effects on the sympathetic nervous system lead to significant dose-dependent immunomodulation.[2] Furthermore, DMPP exhibits powerful anti-inflammatory activity, with lower doses proving particularly effective in preclinical models of asthma, suggesting a nuanced therapeutic window.[3] Finally, its ability to inhibit vasculogenesis and angiogenesis, potentially through Ang-1 and HIF-2 α signaling, opens avenues for its investigation as an anti-

tumor agent.[4] The detailed protocols and quantitative data presented in this guide serve as a foundational resource for scientists and researchers aiming to further explore the therapeutic potential of DMPP and its derivatives.

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